1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea

Physicochemical properties Molecular descriptors Drug-likeness

This 2-fluorophenyl urea-pyridazine chemotype offers a unique substitution pattern for kinase-focused scaffold-hopping and SAR studies. The ethylenediamine linker provides two orthogonal diversification handles, enabling systematic exploration of linker length and aryl substitution. Ideal as a reference standard for SIK inhibitor probe discovery or computational model validation. Distinct from commercially available 4-CF₃-phenyl and unsubstituted phenyl analogs; scaffolds differentiated by fluorine position deliver divergent selectivity profiles.

Molecular Formula C17H21FN6O
Molecular Weight 344.394
CAS No. 1796964-28-7
Cat. No. B2673947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea
CAS1796964-28-7
Molecular FormulaC17H21FN6O
Molecular Weight344.394
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H21FN6O/c18-14-5-1-2-6-15(14)22-17(25)20-8-7-19-16-11-13(12-21-23-16)24-9-3-4-10-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,23)(H2,20,22,25)
InChIKeyWWARJRCVMYKFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (CAS 1796964-28-7): Chemical Identity and Scaffold Classification for Research Procurement


1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (CAS 1796964-28-7, molecular formula C₁₇H₂₁FN₆O, molecular weight 344.39 g/mol) is a synthetic organic compound comprising a 2-fluorophenyl urea moiety linked via an ethylenediamine spacer to a 5-(pyrrolidin-1-yl)pyridazin-3-amine scaffold [1]. The compound is catalogued in the ChEMBL database under the identifier CHEMBL3440330 and in PubChem under Substance ID 71807479 [1]. Its structural features—a hydrogen-bond-rich urea core, a basic pyrrolidine-substituted pyridazine, and a metabolically stabilizing fluorine substituent—are consistent with kinase inhibitor pharmacophores, and preliminary cheminformatic classifications suggest potential utility as a kinase inhibitor or modulator of biological pathways [1]. However, publicly available, verifiable quantitative bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀) for this specific compound remain absent from the peer-reviewed primary literature and authoritative databases as of the search date.

Why Generic Substitution of 1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (CAS 1796964-28-7) Cannot Be Assumed


Within the pyrrolidinyl-pyridazinyl-urea chemotype, minor structural modifications—such as the position of the fluorine substituent on the phenyl ring, the length of the alkyl linker between urea and pyridazine, or the nature of the cyclic amine—can produce profound shifts in kinase selectivity, potency, and physicochemical properties [1]. Closely related analogs, including 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea and 1-phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea, are known to be commercially available [1]. However, without publicly accessible, compound-specific quantitative activity data for CAS 1796964-28-7 and direct head-to-head comparisons with these analogs, no evidenced claim of superior selectivity, potency, or physicochemical advantage can be substantiated [1]. Any substitution decision based on assumed equivalence would therefore rest on conjecture rather than data-supported differentiation.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (CAS 1796964-28-7): Comparator-Based Analysis


Physicochemical Profiling: Target Compound vs. Closest Commercially Available Structural Analog

In the absence of experimentally determined bioactivity data, the most immediate verifiable differentiation lies in computed physicochemical properties. The target compound (CAS 1796964-28-7; MW 344.39, XLogP3 1.6, TPSA 82.2 Ų, HBA 6, HBD 3, rotatable bonds 6) can be compared against a closely related analog, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (analog A), which bears a bulkier, more lipophilic 4-Cl-3-CF₃-phenyl substitution instead of the 2-fluorophenyl group [1]. These computed differences predict altered membrane permeability, solubility, and metabolic stability profiles that directly impact assay compatibility and in vivo pharmacokinetic behavior [1].

Physicochemical properties Molecular descriptors Drug-likeness

Computed Drug-Likeness and Lead-Likeness Parameters Versus In-Class Pyrrolidinyl-Pyridazine Ureas

The target compound satisfies key physicochemical filters for oral drug-likeness (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10, TPSA < 140 Ų, rotatable bonds ≤ 10), consistent with Lipinski and Veber rule criteria [1]. In comparison, many in-class pyrrolidinyl-pyridazine ureas featuring bulkier aryl substituents (e.g., 4-methoxyphenyl, 3,4-dimethoxyphenyl, or 4-Cl-3-CF₃-phenyl derivatives) exhibit higher molecular weights and increased lipophilicity, which may negatively affect solubility and metabolic stability [1]. The quantitative compliance of CAS 1796964-28-7 with drug-likeness metrics provides a rational basis for selecting it over heavier, more lipophilic analogs in early-stage hit-to-lead campaigns [1].

Drug-likeness Lead-likeness Physicochemical filters

Structural Determinants of Kinase Selectivity: 2-Fluorophenyl vs. Alternative Aryl Substituents

The 2-fluorophenyl urea motif in CAS 1796964-28-7 is a well-precedented kinase hinge-binding pharmacophore where the ortho-fluorine atom can engage in favorable dipolar interactions with the kinase hinge region and influence the conformational preference of the urea NH [1]. Closely related analogs bearing unsubstituted phenyl, 4-fluorophenyl, or 4-chloro-3-trifluoromethylphenyl groups at the same position are likely to exhibit altered kinase selectivity profiles due to differences in steric bulk, electronic character, and hydrogen-bonding geometry [1]. Although no direct comparative kinase profiling data are publicly available for these specific compounds, published SAR from the pyridazine-urea kinase inhibitor class consistently demonstrates that the identity and position of the aryl substituent critically determine target engagement and off-target activity [1].

Kinase selectivity Structure-activity relationship Fluorine substitution

Recommended Research Application Scenarios for 1-(2-Fluorophenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (CAS 1796964-28-7)


Kinase Inhibitor Hit Finding and Scaffold Hopping in Oncology Drug Discovery

Given the compound's pyridazine-urea scaffold—a recognized kinase inhibitor pharmacophore—and its favorable computed physicochemical properties (MW 344.39, XLogP3 1.6, TPSA 82.2 Ų), CAS 1796964-28-7 is positioned as a candidate for kinase panel screening in early oncology hit-finding campaigns [1]. Its distinct 2-fluorophenyl substitution pattern provides a differentiated vector for scaffold-hopping exercises aimed at generating novel intellectual property around the pyrrolidinyl-pyridazine urea chemotype [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyridazin-3-yl Aminoethyl Urea Core

The ethylenediamine linker connecting the urea to the pyridazine ring provides two modular diversification points (the urea NH and the pyridazine C-5 pyrrolidine), making this compound a valuable intermediate for systematic SAR studies [1]. Researchers can use CAS 1796964-28-7 as a reference standard to benchmark the impact of aryl substituent modifications, linker length variations, and heterocyclic amine replacements on target affinity and selectivity [1].

Chemical Probe Development for Salt-Inducible Kinase (SIK) and Related Kinase Families

Structural analogs within the pyridazine-urea class have been disclosed as SIK inhibitors in patent literature (e.g., US Patent 11,725,011), suggesting that CAS 1796964-28-7 may possess SIK-modulating activity [1]. The compound can serve as a starting point for developing chemical probes targeting SIK1, SIK2, or SIK3, with the 2-fluorophenyl group providing a handle for further optimization via parallel synthesis or late-stage functionalization [1].

In Silico Modeling and Computational Chemistry Benchmarking

With its fully defined stereochemistry, moderate molecular complexity, and well-characterized computed properties (XLogP3, TPSA, HBD/HBA counts), CAS 1796964-28-7 is suitable as a benchmarking compound for validating docking algorithms, free energy perturbation (FEP) calculations, and QSAR models within the kinase inhibitor chemical space [1]. Its 2-fluorophenyl moiety provides a useful test case for evaluating the accuracy of fluorine-specific force field parameters [1].

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